molecular formula C9H13NO2S B184355 tert-Butyl thiophen-2-ylcarbamate CAS No. 56267-50-6

tert-Butyl thiophen-2-ylcarbamate

Cat. No.: B184355
CAS No.: 56267-50-6
M. Wt: 199.27 g/mol
InChI Key: QTXXTRMGTVEBIN-UHFFFAOYSA-N
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Description

tert-Butyl thiophen-2-ylcarbamate: is an organic compound with the molecular formula C₉H₁₃NO₂S It is a carbamate derivative where the carbamate group is attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for tert-Butyl thiophen-2-ylcarbamate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl thiophen-2-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the thiophene ring can be functionalized using various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines).

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced carbamate derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Chemistry: tert-Butyl thiophen-2-ylcarbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can be used in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl thiophen-2-ylcarbamate is not well-documented. as a carbamate derivative, it may interact with biological targets through carbamoylation reactions. The thiophene ring can also participate in π-π interactions and hydrogen bonding, influencing its binding to molecular targets.

Comparison with Similar Compounds

Uniqueness: tert-Butyl thiophen-2-ylcarbamate is unique due to the specific positioning of the carbamate group on the thiophene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-thiophen-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-5-4-6-13-7/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXXTRMGTVEBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312840
Record name tert-Butyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56267-50-6
Record name 56267-50-6
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Record name tert-Butyl thiophen-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(thiophen-2-yl)carbamate
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Synthesis routes and methods

Procedure details

To a solution of thiophenecarboxylic acid (0.5 g, 3.90 mmol) in tBuOH (10 ml) was added Et3N (0.571 ml, 4.10 mmol) and DPPA (0.883 ml, 4.10 mmol). The solution was heated at 90° C. for 4 hours. The reaction mixture was cooled to RT and the solvent was removed in vacuo. The residue was treated with benzene and then the solution was washed with 5% citric acid, and sat'd NaHCO3. Solid was filtered off and the filtrate was washed with brine. The organic layer was dried (MgSO4), concentrated in vacuo and the residue was purified by silica gel column chromatography (EtOAc/hexanes) to obtain tert-butyl thiophen-2-ylcarbamate (0.39 g, 50% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.4 (brs, 1H), 6.84 (dd, J=1.6, and 5.2 Hz, 1H), 6.75 (dd, J=4.0, and 5.6 Hz, 1H), 6.48 (dd, J=1.6, and 4.0 Hz, 2H), 1.45 (s, 9H); MS (ESI) m/z: 222.0 (M+22+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.571 mL
Type
reactant
Reaction Step One
Name
Quantity
0.883 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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